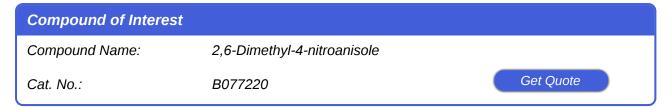




An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroanisole

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **2,6-Dimethyl-4-nitroanisole** (CAS No. 14804-39-8), a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document consolidates its chemical and physical properties, outlines a probable synthesis protocol, discusses its safety and handling procedures, and places it within the broader context of the biological activities of nitro compounds. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

2,6-Dimethyl-4-nitroanisole is a substituted nitrobenzene derivative. Its core structure consists of an anisole (methoxybenzene) ring with two methyl groups at positions 2 and 6, and a nitro group at position 4.

Table 1: Physicochemical Properties of **2,6-Dimethyl-4-nitroanisole**



| Property | Value | Source |
|-------------------|---|-----------|
| CAS Number | 14804-39-8 | [1][2][3] |
| Molecular Formula | C ₉ H ₁₁ NO ₃ | [1][3][4] |
| Molecular Weight | 181.19 g/mol | [1][3][4] |
| IUPAC Name | 2-methoxy-1,3-dimethyl-5- nitrobenzene | [3][5] |
| Synonyms | 4-Methoxy-3,5- dimethylnitrobenzene, 2,6- dimethyl-1-methoxy-4- nitrobenzene | [3] |
| Appearance | Yellow crystals or powder | [5] |
| Melting Point | 85-92°C | [3][5] |
| Boiling Point | 299.6 ± 35.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm ³ | |
| Purity | ≥98.5% (GC) | [5] |
| InChI Key | HSDNHFOJTRMGER- UHFFFAOYSA-N | [1][3][5] |
| SMILES | COC1=C(C)C=C(C=C1C) INVALID-LINK=O | [3] |

Experimental Protocols Synthesis of 2,6-Dimethyl-4-nitroanisole

A plausible synthesis route for **2,6-Dimethyl-4-nitroanisole** involves the nitration of 2,6-dimethylanisole. The starting material, 2,6-dimethylanisole, can be prepared from 2,6-xylenol. The following is a generalized protocol based on standard nitration procedures for aromatic compounds.

Materials:



- 2,6-Dimethylanisole
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Ice
- Sodium Bicarbonate (NaHCO₃) solution
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Silica Gel for column chromatography

Procedure:

- Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below 10°C.
- Nitration Reaction: Slowly add 2,6-dimethylanisole dropwise to the cold nitrating mixture with continuous stirring. The temperature of the reaction mixture should be carefully controlled and kept below 10-15°C to prevent over-nitration and side reactions.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for a specified time (e.g., 1-2 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring. This will cause the crude product to precipitate.
- Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like dichloromethane.

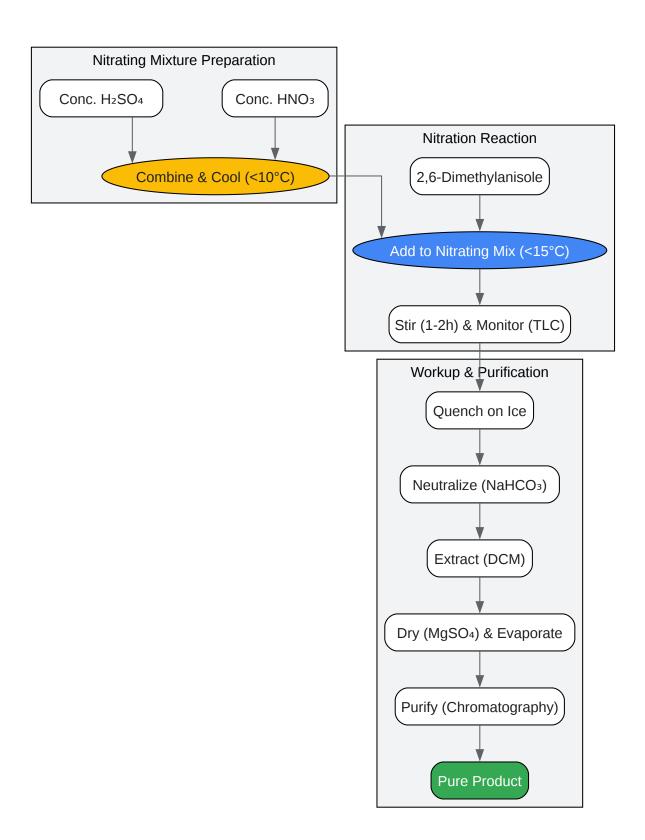




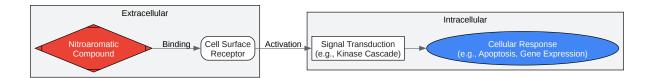


• Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **2,6-Dimethyl-4-nitroanisole**.









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